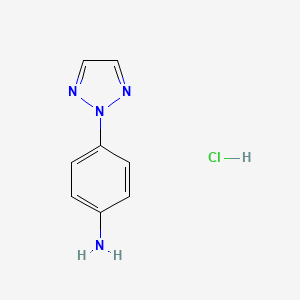

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Description

Properties

IUPAC Name |

4-(triazol-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDVWZUXTJFFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655378 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087712-11-5 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Click Chemistry Approach

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for synthesizing triazole compounds. This approach involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. For the synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, aniline derivatives can be modified to include an azide or alkyne group, which then reacts with a complementary triazole precursor.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another efficient method for preparing triazole compounds. This technique involves using microwave irradiation to accelerate chemical reactions, often in combination with catalysts like copper(I) salts. The reaction mixture typically includes an alkyne, an azide, and a catalyst in a suitable solvent, heated under microwave conditions to facilitate the cycloaddition reaction.

Other Synthetic Approaches

Other methods for synthesizing triazole compounds include the use of iodine or other metal-free catalysts, which can offer advantages in terms of cost and environmental impact. These methods often involve the conversion of hydrazones or other nitrogen-containing precursors into triazoles through oxidative cyclization reactions.

Reaction Conditions and Reagents

The synthesis of this compound requires careful selection of reaction conditions and reagents to optimize yield and purity. Common reagents include:

- Copper(I) salts as catalysts for click chemistry reactions.

- Azides and alkynes as reactants for forming the triazole ring.

- Solvents such as water, ethanol, or tetrahydrofuran (THF), depending on the specific reaction conditions.

- Base like triethylamine or sodium hydroxide to facilitate the reaction.

Analysis of Reaction Yields and Purity

The efficiency of the synthesis can be evaluated by analyzing the yield and purity of the final product. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly used for this purpose.

Data Tables

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS No. | 1087712-11-5 |

| Molecular Formula | C8H9ClN4 |

| Molecular Weight | 196.64 g/mol |

| IUPAC Name | 4-(triazol-2-yl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H |

| Standard InChIKey | FPDVWZUXTJFFMQ-UHFFFAOYSA-N |

Synthesis Conditions

| Method | Conditions | Yield |

|---|---|---|

| Click Chemistry | Cu(I) catalyst, azide and alkyne reactants, THF/H2O solvent | Moderate to High |

| Microwave-Assisted | Microwave irradiation, Cu(I) catalyst, THF/H2O solvent | High |

| Metal-Free | Iodine catalyst, ethanol solvent | Variable |

Chemical Reactions Analysis

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride exhibits significant antimicrobial properties. It has been tested against various microbial strains with promising results:

| Microorganism | Activity Level |

|---|---|

| Candida albicans | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Notable activity |

In one study, derivatives of this compound showed effective inhibition against Candida species both in vitro and in vivo, highlighting its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | A549 (lung cancer) | 5.0 |

| Triazole B | T47D (breast cancer) | 4.5 |

| Triazole C | SNB-19 (glioblastoma) | 3.0 |

These findings suggest that triazole-containing compounds may have enhanced cytotoxicity compared to their non-triazole counterparts .

Material Science

The unique chemical structure of this compound makes it suitable for developing advanced materials with specific electronic and optical properties. Its application in the synthesis of polymers and coatings has been investigated due to its stability and reactivity.

Case Study: Polymer Development

In a recent study, researchers utilized this compound as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of the triazole moiety improved the polymer's resistance to degradation under extreme conditions .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

Synthetic Routes

The synthesis typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, which forms the triazole ring efficiently under mild conditions. This method is particularly advantageous for large-scale production due to its high yield and purity.

Applications in Coordination Chemistry

This compound is also used as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique catalytic properties. These complexes have been studied for their potential applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes . The compound’s effects are mediated through electrostatic interactions, hydrogen bonding, and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Substitution Pattern: The meta-substituted 3-(2H-1,2,3-triazol-2-yl)aniline (similarity score 0.78 ) differs in regiochemistry, which can alter electronic properties and binding affinity in pharmaceutical applications.

Heterocycle Variations :

- Replacement of the triazole with a dihydroimidazole (CAS 61033-71-4) increases ring saturation, reducing aromaticity but improving hydrogen-bonding capacity .

- 1,2,4-Triazole isomers (e.g., 2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)aniline, CAS 579474-48-9) exhibit distinct electronic profiles due to nitrogen atom positioning .

Functional Group Modifications :

- The benzaldehyde derivative (CAS 179056-04-3) serves as a precursor for Schiff base synthesis, while the benzoic acid analog (CAS 956317-36-5) offers carboxylate functionality for salt formation or conjugation .

Salt Forms :

- Hydrochloride salts (e.g., target compound) enhance aqueous solubility compared to free bases, critical for bioavailability in drug formulations. Dihydrochloride salts (e.g., ) further increase solubility but may require adjusted stoichiometry in reactions .

Biological Activity

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to engage in various non-covalent interactions with biological macromolecules. This structural characteristic underpins its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Target Interactions

The triazole moiety in 4-(2H-1,2,3-triazol-2-yl)aniline facilitates binding to various enzymes and receptors. This interaction can lead to the inhibition of specific biochemical pathways critical for disease progression. The following are key mechanisms identified in the literature:

- Enzyme Inhibition : The compound can inhibit enzymes by occupying their active sites, thereby blocking substrate access and catalytic activity.

- Protein Interactions : It engages in hydrogen bonding and π-stacking with proteins, influencing their functions and stability.

- Modulation of Signaling Pathways : The compound has been shown to affect pathways related to cell signaling and metabolism, potentially altering gene expression patterns.

Antimicrobial Activity

Research indicates that 4-(2H-1,2,3-triazol-2-yl)aniline exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Candida albicans | 32 μg/mL |

These findings suggest its potential as a therapeutic agent for infections caused by resistant strains .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Notably:

- Cell Lines Tested : Various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) have shown sensitivity to treatment with this compound.

- Mechanism : Apoptosis induction is linked to the activation of caspases and changes in mitochondrial membrane potential .

Pharmacokinetics

The pharmacokinetic profile of 4-(2H-1,2,3-triazol-2-yl)aniline suggests favorable absorption and distribution characteristics. Its stability against metabolic degradation enhances its potential as a drug candidate. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolic Stability | Resistant to rapid metabolism |

These characteristics make it a suitable candidate for further development in drug formulation .

Case Studies

Several studies have highlighted the efficacy of 4-(2H-1,2,3-triazol-2-yl)aniline in preclinical models:

- Antimicrobial Efficacy : In a study evaluating its antimicrobial properties against Escherichia coli, the compound demonstrated significant bacterial inhibition comparable to standard antibiotics .

- Cancer Research : A recent investigation into its anticancer effects revealed that treatment with this triazole derivative led to a reduction in tumor size in xenograft models of breast cancer .

Q & A

Q. What are the common synthetic routes for 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole formation. For example, an alkyne-functionalized aniline derivative can react with an azide under catalytic Cu(I) conditions. Post-reduction or acid treatment yields the hydrochloride salt. Key parameters include:

- Catalyst : CuI or CuSO₄ with sodium ascorbate .

- Solvent : Ethanol or DMF under reflux .

- Purification : Column chromatography or recrystallization. Example protocol:

| Reagent | Equivalents | Conditions | Yield |

|---|---|---|---|

| Azide | 1.1 | 80°C, 12h | 75% |

| Alkyne | 1.0 | CuI, DMF | 82% |

Optimization involves adjusting stoichiometry, catalyst loading, and temperature to mitigate side reactions like oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : For unambiguous structural confirmation. Use SHELXL for refinement, especially for handling hydrogen bonding and disorder .

- NMR spectroscopy : ¹H/¹³C NMR to verify triazole proton (δ 7.8–8.2 ppm) and aniline NH₂ signals (δ 5.5–6.0 ppm, broad) .

- Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺.

- Elemental analysis : Validate purity and HCl salt stoichiometry .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

SHELXL’s advanced features address common issues:

- Twinning : Use

TWINandBASFcommands to model twin domains . - Disordered moieties : Apply

PARTandSUMPconstraints for partial occupancy . - Hydrogen bonding :

HTABgenerates hydrogen-bond tables for validation . Example refinement table:

| Parameter | Value |

|---|---|

| R1 | 0.042 |

| wR2 | 0.112 |

| Twin fraction | 0.32 |

Cross-validation with PLATON or Olex2 is recommended .

Q. What strategies elucidate the electronic effects of the triazole ring on the compound’s reactivity?

- Spectroscopic studies : UV-Vis titration to assess π-π* transitions influenced by substituents .

- Computational modeling : DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Kinetic assays : Monitor reaction rates under varying pH to probe protonation states of the triazole and aniline groups .

Q. How can synthetic yields be improved when scaling up the reaction?

- Continuous flow chemistry : Enhances mixing and heat transfer for CuAAC, reducing side products .

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 min vs. 12h) .

- In situ azide generation : Avoids handling unstable azides .

Data Contradiction Analysis

Q. Conflicting reports on triazole ring stability under acidic conditions—how to reconcile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.